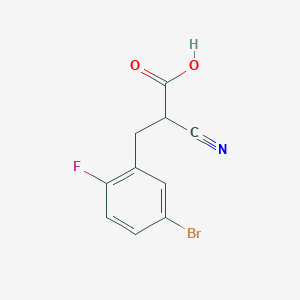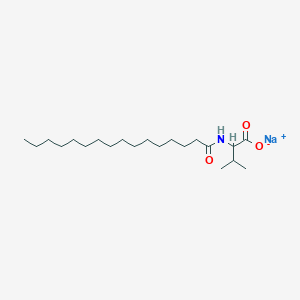![molecular formula C11H14O2 B12279397 1-[(Benzyloxy)methyl]cyclopropan-1-ol CAS No. 920520-61-2](/img/structure/B12279397.png)
1-[(Benzyloxy)methyl]cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanol, 1-[(phenylmethoxy)methyl]- is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.231 g/mol . This compound is characterized by a cyclopropanol ring substituted with a phenylmethoxy methyl group, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 1-[(phenylmethoxy)methyl]- can be achieved through various methods. One common approach involves the reaction of ethyl benzyloxyacetate with ethylmagnesium bromide, followed by cyclization to form the cyclopropanol ring . The reaction conditions typically involve the use of a Grignard reagent and a suitable catalyst, such as titanium(IV) isopropoxide .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanol, 1-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cyclopropanol, 1-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Cyclopropanol, 1-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The cyclopropanol ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylmethoxy group may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanol: A simpler analog without the phenylmethoxy methyl group.
Cyclopropanemethanol: Contains a hydroxyl group instead of the phenylmethoxy group.
Cyclopropanecarboxylic acid: Features a carboxyl group in place of the phenylmethoxy methyl group.
Uniqueness
Cyclopropanol, 1-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy methyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
920520-61-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(phenylmethoxymethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c12-11(6-7-11)9-13-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Clave InChI |
KJNFCWQOZUJVTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


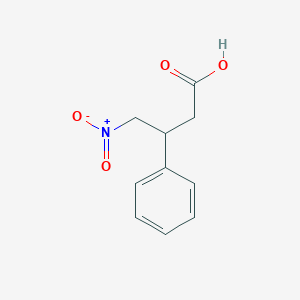
![3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12279322.png)


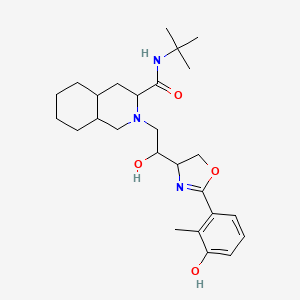
![N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279338.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole](/img/structure/B12279345.png)

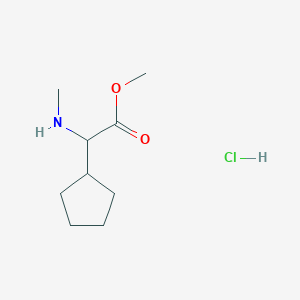
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester](/img/structure/B12279365.png)
![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)

